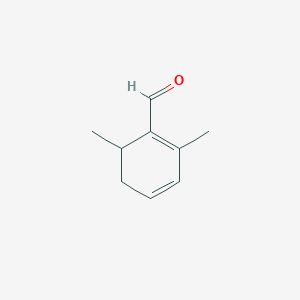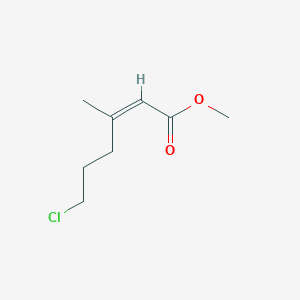
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- is an organic compound with the molecular formula C8H13ClO2. This compound is a derivative of hexenoic acid, characterized by the presence of a chlorine atom and a methyl group on the hexenoic acid backbone. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- can be achieved through various organic synthesis techniques. One common method involves the esterification of 6-chloro-3-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-3-methyl-2-hexenoic acid.
Reduction: 6-chloro-3-methyl-2-hexenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its reactivity and interactions with other molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: An isomer with the same molecular formula but different geometric configuration.
3-Hexenoic acid, methyl ester, (Z)-: Another isomer with the double bond at a different position.
Hexanoic acid, methyl ester: A saturated ester without the double bond and chlorine atom.
Uniqueness
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- is unique due to the presence of the chlorine atom and the specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds and can lead to unique applications and properties.
特性
CAS番号 |
53840-30-5 |
|---|---|
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC名 |
methyl (Z)-6-chloro-3-methylhex-2-enoate |
InChI |
InChI=1S/C8H13ClO2/c1-7(4-3-5-9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- |
InChIキー |
RYNCSOAYRAHFBQ-SREVYHEPSA-N |
異性体SMILES |
C/C(=C/C(=O)OC)/CCCCl |
正規SMILES |
CC(=CC(=O)OC)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
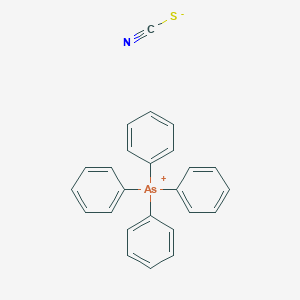

![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
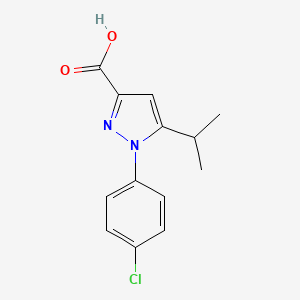
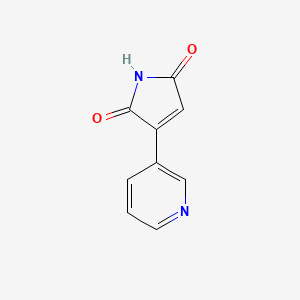
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)

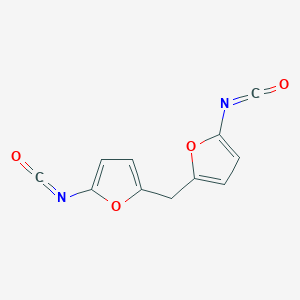
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
